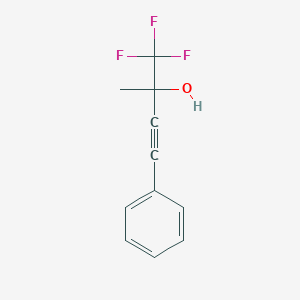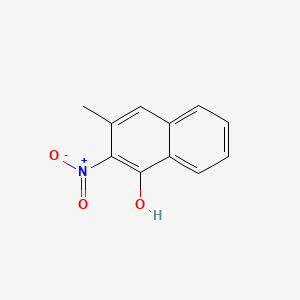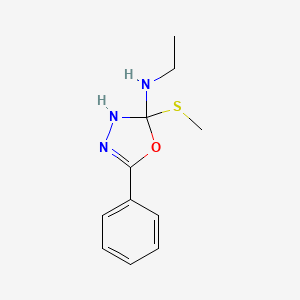silane CAS No. 116385-39-8](/img/structure/B14308505.png)
[(3-Iodocyclohex-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodocyclohex-1-en-1-yl)oxysilane is a chemical compound that features a cyclohexene ring substituted with an iodine atom and an oxy group, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodocyclohex-1-en-1-yl)oxysilane typically involves the reaction of cyclohexene derivatives with iodine and trimethylsilyl reagents. One common method is the iodination of cyclohexene followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like silver nitrate or copper(I) iodide to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for (3-Iodocyclohex-1-en-1-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Iodocyclohex-1-en-1-yl)oxysilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, leading to the formation of cyclohexene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide, potassium thiocyanate, or amines in polar aprotic solvents (e.g., acetone, dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield cyclohexene derivatives with different halides, while oxidation with potassium permanganate can produce cyclohexene oxides or diols.
Scientific Research Applications
(3-Iodocyclohex-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Iodocyclohex-1-en-1-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexene ring.
Comparison with Similar Compounds
(3-Iodocyclohex-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(3-Bromocyclohex-1-en-1-yl)oxysilane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
(3-Chlorocyclohex-1-en-1-yl)oxysilane:
(3-Fluorocyclohex-1-en-1-yl)oxysilane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity patterns.
The uniqueness of (3-Iodocyclohex-1-en-1-yl)oxysilane lies in its specific reactivity due to the iodine atom, which can participate in a wider range of chemical reactions compared to its halogenated counterparts.
Properties
CAS No. |
116385-39-8 |
|---|---|
Molecular Formula |
C9H17IOSi |
Molecular Weight |
296.22 g/mol |
IUPAC Name |
(3-iodocyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H17IOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
WNHNHHZTUWSOJO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(CCC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


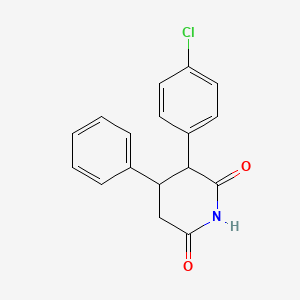

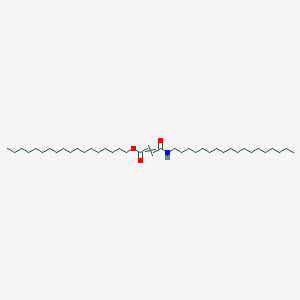

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)

